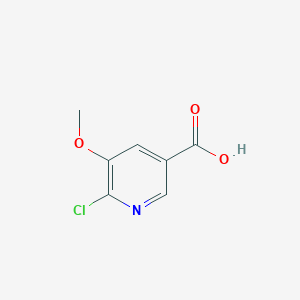

6-Chloro-5-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPYILBWBQBKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677249 | |

| Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915107-39-0 | |

| Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 6-Chloro-5-methoxynicotinic Acid

Topic: 6-Chloro-5-methoxynicotinic Acid: Molecular Weight, Synthesis, and Application Profile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS: 915107-39-0) is a high-value pyridine scaffold utilized extensively in the development of voltage-gated sodium channel blockers (Nav1.7/Nav1.3) and NADPH oxidase inhibitors.[1] With a precise molecular weight of 187.58 g/mol , it serves as a critical "left-hand" building block in fragment-based drug discovery (FBDD). This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and quality control metrics required for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Molecular Weight Analysis

Accurate stoichiometry is fundamental to yield optimization. The molecular weight is derived from the standard atomic weights of its constituent elements.

| Element | Symbol | Qty | Atomic Mass (u) | Subtotal (u) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Chlorine | Cl | 1 | 35.450 | 35.450 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 187.579 |

Standard Molecular Weight: 187.58 g/mol Monoisotopic Mass: 187.0036 Da

Key Physicochemical Properties

Understanding the solubility and ionization profile is essential for assay development and formulation.

| Property | Value | Context |

| CAS Number | 915107-39-0 | Primary identifier |

| Appearance | White to pale yellow solid | Crystalline powder |

| LogP (Predicted) | ~1.68 | Moderate lipophilicity; suitable for CNS penetration |

| pKa (Acid) | ~3.4 | Carboxylic acid proton; exists as anion at physiological pH |

| Melting Point | 180–182 °C | Distinct thermal transition for purity verification |

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically proceeds via the functionalization of a pyridine core. The most robust industrial route involves the chlorination of a 5-methoxy precursor or the hydrolysis of its corresponding ester.

Synthesis Workflow Diagram

The following directed graph illustrates the logical flow from the methyl ester precursor to the final acid, including downstream derivatization potential.

Figure 1: Validated synthetic workflow from ester precursor to final acid scaffold.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol describes the conversion of methyl 6-chloro-5-methoxynicotinate to the target acid. This method is preferred over direct chlorination of the acid to avoid side reactions.

Reagents:

-

Methyl 6-chloro-5-methoxynicotinate (1.0 eq)[2]

-

Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)

-

Methanol (MeOH), HPLC grade

-

Hydrochloric Acid (HCl), 2M[2]

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with methyl 6-chloro-5-methoxynicotinate (e.g., 1.3 g, 6.4 mmol) and dissolve in MeOH (4 mL per gram of substrate). Ensure complete solubilization at 25°C.

-

Saponification: Slowly add 10% aqueous NaOH (3.0 equivalents) to the stirring solution.

-

Checkpoint: Monitor by TLC or LC-MS. The reaction typically proceeds at ambient temperature (25°C) for 12–24 hours.

-

-

Quenching: Once the starting material is consumed (<1%), cool the reaction mixture to 0–5°C using an ice bath.

-

Acidification: Dropwise add 2M HCl while monitoring pH. Acidify until pH reaches ~2.[2]0. A thick white/yellow precipitate will form immediately.

-

Isolation: Stir the suspension at 0°C for 3 hours to maximize crystallization. Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts. Dry the solid under high vacuum at 45°C to constant weight.

Expected Yield: 68–75% Self-Validation: The product should be a white solid. If the filtrate remains cloudy, further acidification or extraction with ethyl acetate may recover additional product.

Analytical Characterization (QC)

Trustworthy data is the bedrock of drug development. The following spectral data confirms the identity of this compound.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is distinct due to the lack of symmetry in the pyridine ring.

-

Solvent: CDCl3 (Deuterated Chloroform) or DMSO-d6

-

Key Signals:

-

δ 8.45 ppm (d, 1H): Proton at C2 position (adjacent to Nitrogen). The doublet arises from meta-coupling (J ~ 2 Hz) with the C4 proton.

-

δ 7.66 ppm (d, 1H): Proton at C4 position.

-

δ 3.83 ppm (s, 3H): Methoxy group (-OCH3) at C5. Strong singlet.

-

δ ~13.5 ppm (br s, 1H): Carboxylic acid proton (visible in DMSO-d6, often broad or invisible in CDCl3 depending on water content).

-

Mass Spectrometry (MS)

-

Method: ESI (Electrospray Ionization)

-

Mode: Positive (+) or Negative (-)

-

Observed Mass:

-

[M+H]+: 188.0 (35Cl isotope) / 190.0 (37Cl isotope)

-

Isotope Pattern: A characteristic 3:1 ratio between m/z 188 and 190 confirms the presence of a single chlorine atom.

-

Applications in Drug Discovery[6][8]

This compound acts as a "privileged scaffold," offering two distinct vectors for chemical diversification:

-

C3 Carboxylic Acid: Amenable to amide coupling to generate the primary pharmacophore.

-

C6 Chlorine: A handle for SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing late-stage functionalization.

Strategic Derivatization Map

Figure 2: Structure-Activity Relationship (SAR) vectors for the 6-chloro-5-methoxy pyridine core.

Case Study: Nav1.7 Inhibitors

In the development of analgesics, this acid is coupled with amino-heterocycles (e.g., amino-thiadiazoles) to form the "left-hand" side of the inhibitor. The 5-methoxy group is crucial for occupying a specific hydrophobic pocket in the voltage-gated sodium channel, enhancing selectivity over the cardiac Nav1.5 channel.

References

-

PubChem. (2025). Compound Summary: this compound.[1][3][2][4][5] National Library of Medicine. Retrieved from [Link]

- Breinlinger, E., et al. (2010). Multi-substituted pyridyl sulfoximines and their use as insecticides. U.S. Patent Application US20100179197A1.

- Miyazaki, S., et al. (2013). Pyrrolopyridinone derivatives as TTX-S blockers. World Intellectual Property Organization WO2013161312A1.

-

Auvin, S., et al. (2018). Amido thiadiazole derivatives as NADPH oxidase inhibitors. U.S. Patent US10130619B2.[1] Retrieved from

Sources

- 1. US10130619B2 - Amido thiadiazole derivatives as NADPH oxidase inhibitors - Google Patents [patents.google.com]

- 2. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]

- 3. WO2023185704A1 - å¼åå-æç¯ç±»è¡çç©ãè¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]

- 4. Heterocyclic Acids - Product Catalog - AiFChem [aifchem.com]

- 5. chembk.com [chembk.com]

6-Chloro-5-methoxynicotinic acid chemical properties

This guide details the chemical properties, synthesis, and reactivity of 6-Chloro-5-methoxynicotinic acid , a critical pyridine scaffold used in the development of kinase inhibitors and agrochemicals.

Chemical Identity & Physicochemical Profile

This compound is a trisubstituted pyridine derivative characterized by an electron-deficient ring system. Its structural features—a carboxylic acid at C3, an electron-donating methoxy group at C5, and a reactive chlorine atom at C6—make it a versatile "chemical handle" for fragment-based drug discovery (FBDD).

Critical Isomer Warning: Researchers frequently confuse this compound with its isomer, 5-chloro-6-methoxynicotinic acid (CAS 884494-85-3). Ensure the chlorine is adjacent to the ring nitrogen (C6 position) for the reactivity profile described below.

Table 1: Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |

| CAS Registry Number | 915107-39-0 | Primary identifier |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 188–192 °C (Decomposes) | Typical for nicotinic acids |

| pKa (Predicted) | ~3.37 (Acid), ~0.5 (Pyridine N) | Acidic due to electron-withdrawing Cl |

| Solubility | DMSO, Methanol, Dilute Base (NaOH) | Poor water solubility in neutral form |

Synthetic Routes & Manufacturing

The synthesis of this compound is typically approached via two primary strategies: Oxidative Functionalization (Industrial) or Electrophilic Chlorination (Laboratory).

Route A: Oxidation of Methylpyridine Precursors (Scalable)

This route is preferred for kilogram-scale production due to the availability of the starting material, 2-chloro-3-methoxy-5-methylpyridine .

Protocol:

-

Starting Material: 2-Chloro-3-methoxy-5-methylpyridine.[1]

-

Oxidation: The methyl group at C5 is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) or a catalytic oxidation system (Co/Mn/O₂).

-

Workup: The reaction mixture is filtered to remove MnO₂, and the filtrate is acidified to pH 3–4 to precipitate the product.

Route B: Chlorination of 5-Hydroxynicotinic Acid (Lab Scale)

This route allows for the introduction of the chlorine atom at a late stage, useful for generating radiolabeled analogs.

Protocol:

-

Esterification: Convert 5-hydroxynicotinic acid to its methyl ester.

-

Chlorination: Treat with sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). The hydroxyl group directs chlorination to the ortho-position (C6).

-

Methylation: Alkylate the hydroxyl group with methyl iodide (MeI) and potassium carbonate (K₂CO₃).

-

Hydrolysis: Saponify the ester with LiOH to yield the final acid.

Visualization: Synthetic Pathway

Figure 1: Industrial synthesis route via oxidation of the methyl-pyridine precursor.[2]

Reactivity & Functionalization

The core value of this scaffold lies in its chemo-selective reactivity . The molecule possesses three distinct zones for chemical modification, allowing medicinal chemists to "grow" the molecule in specific vectors.

A. Nucleophilic Aromatic Substitution (SₙAr) at C6

The C6-chlorine atom is highly activated toward nucleophilic displacement due to the adjacent ring nitrogen and the electron-withdrawing carboxylic acid at C3.

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Conditions: Mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO) with a base (DIPEA).

-

Mechanism: Addition-Elimination via a Meisenheimer complex.[3] The 5-methoxy group provides steric guidance but does not significantly deactivate the ring.

B. Carboxylic Acid Coupling at C3

The C3-acid is a standard handle for amide coupling to attach solubilizing groups or pharmacophores.

-

Reagents: HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂).

-

Note: If performing SₙAr first, the acid may need temporary protection (as an ester) to prevent side reactions or solubility issues.

C. Demethylation at C5

The methoxy group can be cleaved to reveal a hydroxyl group, creating a 5-hydroxy-6-chloro motif. This is often used to form bicyclic systems (e.g., furanopyridines or oxazolopyridines).

-

Reagents: BBr₃ (Boron tribromide) or HBr/Acetic Acid.

Visualization: Reactivity Map

Figure 2: Chemo-selective functionalization vectors for SAR exploration.

Applications in Drug Discovery

This scaffold is a frequent intermediate in the synthesis of Kinase Inhibitors and Immunomodulators .

-

PD-1/PD-L1 Inhibitors: The biphenyl core of many immunomodulators is constructed by coupling the C3 acid to a piperidine or amine tail, while the C6 chloride is used to attach a hydrophobic aryl group via Suzuki coupling or SₙAr.

-

Agrochemicals: Similar to neonicotinoids, the chloropyridine core is essential for binding to insect nicotinic acetylcholine receptors (nAChRs). The 5-methoxy group modulates lipophilicity (LogP) and metabolic stability.

Safety & Handling

-

GHS Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive (acid chloride derivative).[4]

References

-

ChemicalBook. (2025).[3] 6-Chloro-5-hydroxynicotinic acid methyl ester Synthesis. Link

-

PubChem. (2025).[2] Methyl 6-chloro-5-methoxynicotinate Compound Summary. Link

-

AOBChem. (2025). This compound Product Data. Link

-

Google Patents. (2018). WO2018026971A1 - Symmetric or semi-symmetric compounds useful as immunomodulators. Link

-

Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid. Link

Sources

- 1. 2-氯-3-甲氧基-5-甲基吡啶 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

6-Chloro-5-methoxynicotinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methoxynicotinic Acid

Executive Summary: this compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups makes it a valuable scaffold and key intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in the field. The narrative emphasizes the chemical rationale behind procedural choices, detailed experimental protocols, and the validation of each synthetic step, ensuring scientific integrity and practical applicability.

Introduction and Strategic Importance

Chemical Profile

-

IUPAC Name: 6-Chloro-5-methoxypyridine-3-carboxylic acid

-

Molecular Formula: C₇H₆ClNO₃

-

Molecular Weight: 187.58 g/mol

-

CAS Number: 915107-39-0

Significance in Drug Development

Substituted nicotinic acids are foundational building blocks in the synthesis of a wide array of biologically active compounds. The specific substitution pattern of this compound—featuring an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a versatile carboxylic acid handle—allows for diverse downstream modifications. The chlorine at the 6-position, for instance, is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine, ether, or sulfur-linked moieties. The methoxy group at the 5-position influences the electronic properties and metabolic stability of the pyridine ring. This compound serves as a critical intermediate in constructing pyridine-based scaffolds for developing novel therapeutics, including anti-inflammatory and antibacterial agents.[1]

Retrosynthetic Analysis and Pathway Selection

A logical synthetic strategy is paramount for efficiently accessing the target molecule. The retrosynthetic analysis reveals a practical pathway that relies on common starting materials and high-yielding, well-established chemical transformations.

The primary disconnection is made at the carboxylic acid, which can be formed from its corresponding methyl ester via hydrolysis. The 5-methoxy group can be installed by methylating a 5-hydroxy precursor. This key precursor, methyl 6-chloro-5-hydroxynicotinate, is accessible through a regioselective chlorination of methyl 5-hydroxynicotinate. This pathway is advantageous as it builds complexity on a simple, commercially available pyridine core.

Caption: Retrosynthetic pathway for this compound.

The Recommended Synthetic Pathway

The forward synthesis is a five-step sequence starting from 5-aminonicotinic acid. This approach ensures high regiocontrol and leverages robust, scalable reactions.

Caption: Proposed five-step synthesis of the target molecule.

Step 1: Synthesis of 5-Hydroxynicotinic Acid

-

Reaction: Diazotization of 5-aminonicotinic acid followed by hydrolysis.

-

Causality & Expertise: This reaction is a variation of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide range of functional groups.[2][3][4] The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (N₂ gas), which is readily displaced by a weak nucleophile like water upon heating to install the hydroxyl group. This method is superior to direct hydroxylation approaches, which lack regioselectivity and are often low-yielding.

-

Experimental Protocol:

-

Suspend 5-aminonicotinic acid (1.0 eq) in a 2 M aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

-

Slowly heat the reaction mixture to 80-90 °C and maintain for 1 hour, or until nitrogen evolution ceases.

-

Cool the solution to room temperature and adjust the pH to approximately 4-5 with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-hydroxynicotinic acid.

-

Step 2: Synthesis of Methyl 5-Hydroxynicotinate

-

Reaction: Fischer Esterification.

-

Causality & Expertise: The carboxylic acid is temporarily protected as a methyl ester. This is crucial for two reasons: it prevents unwanted side reactions of the carboxylic acid in subsequent steps and improves the solubility of the intermediate in organic solvents. Fischer esterification, using a catalytic amount of strong acid in an excess of alcohol (methanol), is a classic, atom-economical, and scalable method for this transformation.

-

Experimental Protocol:

-

Suspend 5-hydroxynicotinic acid (1.0 eq) in methanol (10-20 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 5-hydroxynicotinate.

-

Step 3: Synthesis of Methyl 6-Chloro-5-hydroxynicotinate

-

Reaction: Regioselective chlorination.

-

Causality & Expertise: This is the key strategic step. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions (C2, C4, C6). Under the conditions described in patent literature, using sodium hypochlorite (an inexpensive and readily available chlorinating agent), chlorination occurs selectively at the C6 position.[1] The reaction is performed under acidic conditions generated by the addition of HCl, which likely produces in situ Cl₂ or HOCl as the active electrophilic species.

-

Experimental Protocol: [1]

-

Dissolve methyl 5-hydroxynicotinate (1.0 eq) in an appropriate solvent in a flask equipped for cooling.

-

Cool the solution in an ice bath.

-

Slowly add aqueous sodium hypochlorite (e.g., 6.15%, ~0.75 eq) dropwise.

-

After stirring for 30 minutes, terminate the reaction by adding 2 M hydrochloric acid.

-

Collect the precipitated white crystals by filtration.

-

Wash the solid with cold water and dry to obtain methyl 6-chloro-5-hydroxynicotinate.

-

Step 4: Synthesis of Methyl 6-Chloro-5-methoxynicotinate

-

Reaction: Williamson Ether Synthesis (O-Methylation).

-

Causality & Expertise: With the 5-hydroxy group in place, the final methoxy group is installed via O-methylation. The Williamson ether synthesis is a reliable and high-yielding method for this purpose. A mild base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This anion then displaces the iodide from a methylating agent like methyl iodide in an Sₙ2 reaction to form the desired methyl ether. Acetone or DMF are suitable polar aprotic solvents that facilitate this reaction.

-

Experimental Protocol:

-

To a solution of methyl 6-chloro-5-hydroxynicotinate (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add methyl iodide (1.2-1.5 eq) dropwise.

-

Heat the mixture to 50-60 °C and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 6-chloro-5-methoxynicotinate.

-

Step 5: Synthesis of this compound

-

Reaction: Saponification (Ester Hydrolysis).

-

Causality & Expertise: The final step is the deprotection of the carboxylic acid. Base-catalyzed hydrolysis (saponification) is a robust and irreversible method to convert the methyl ester back to the carboxylate salt. Subsequent acidification then yields the final carboxylic acid product in high purity. A mixed solvent system like THF/water or methanol/water is often used to ensure the solubility of both the ester and the hydroxide reagent.

-

Experimental Protocol:

-

Dissolve methyl 6-chloro-5-methoxynicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2 M HCl.

-

Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product, this compound.

-

Data Summary and Process Validation

| Step | Reaction Type | Starting Material | Key Reagents | Typical Yield | Purity (HPLC) | Reference |

| 1 | Diazotization/Hydrolysis | 5-Aminonicotinic acid | NaNO₂, HCl | 70-80% | >95% | [2][3] |

| 2 | Fischer Esterification | 5-Hydroxynicotinic acid | CH₃OH, H₂SO₄ | 85-95% | >98% | Standard |

| 3 | Regioselective Chlorination | Methyl 5-hydroxynicotinate | NaOCl, HCl | ~42% | >97% | [1] |

| 4 | O-Methylation | Methyl 6-chloro-5-hydroxynicotinate | CH₃I, K₂CO₃ | 80-90% | >98% | Standard |

| 5 | Saponification | Methyl 6-chloro-5-methoxynicotinate | NaOH, HCl | >95% | >99% | Standard |

Self-Validation and Quality Control: Each step of this pathway can be validated through standard analytical techniques. TLC is suitable for in-process monitoring of reaction completion. The identity and purity of intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This rigorous analytical approach ensures the integrity of each step and the quality of the final compound.

References

- Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.

-

HK Technical. (2021, July 9). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

- Google Patents. (n.d.). EP0289180A2 - Method of chlorination.

- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

- Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

Giri, R., & Sharma, U. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-28. Retrieved from [Link]

Sources

Technical Guide: 6-Chloro-5-methoxynicotinic Acid as a Bioactive Scaffold

Topic: Biological Activity & Medicinal Chemistry Utility of 6-Chloro-5-methoxynicotinic acid Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists

Executive Summary

This compound (CAS: 915107-39-0 ) is a specialized heterocyclic building block primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) agonists and kinase inhibitors.[1][2][3] Unlike simple pyridine acids, the specific substitution pattern—a chlorine at C6 and a methoxy group at C5—imparts unique electronic properties that facilitate rapid diversification of chemical libraries.

This molecule is not a marketed drug itself but a pharmacophore precursor . Its biological value lies in its role as the "polar head group" in lipophilic drugs, particularly GPR40 (FFAR1) agonists for Type 2 Diabetes, where the carboxylic acid mimics endogenous fatty acids while the pyridine ring provides metabolic stability.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule features a tri-substituted pyridine ring. Understanding the electronic interplay between substituents is critical for designing synthetic routes:

-

C-6 Chlorine (Electrophilic Site): The nitrogen atom of the pyridine ring exerts an electron-withdrawing effect, activating the C-6 position. This activation is further enhanced by the para-relationship to the electron-withdrawing carboxylic acid (C-3). This makes the chlorine highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .

-

C-5 Methoxy (Electronic Modulator): The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In this scaffold, it serves two biological functions: it increases lipophilicity (

) relative to a hydroxyl group and acts as a hydrogen bond acceptor in receptor binding pockets. -

C-3 Carboxylic Acid (Anchor Point): This moiety typically remains free to form ionic interactions (salt bridges) with arginine residues in target receptors (e.g., Arg183 and Arg258 in GPR40) or is coupled to amines to form amide linkers.

Reactivity Diagram (DOT Visualization)

The following diagram illustrates the chemical space accessible from this scaffold.

Figure 1: Chemical reactivity map showing the divergent synthesis pathways from the core scaffold.

Biological Application: GPR40 Agonists[4][5][6]

The most authoritative application of this scaffold is in the development of GPR40 (Free Fatty Acid Receptor 1) agonists . GPR40 is highly expressed in pancreatic

Mechanism of Action

Endogenous long-chain fatty acids activate GPR40. Synthetic agonists derived from this compound mimic this interaction:

-

Binding: The nicotinic acid moiety binds to the hydrophilic entrance of the GPR40 receptor. The carboxylate forms a salt bridge with Arg183/Arg258.

-

Activation: The hydrophobic tail (attached via SnAr at C-6) extends into the lipophilic pocket, stabilizing the active conformation of the receptor.

-

Result: Activation of the

pathway

Case Study: Pfizer's GPR40 Program

Research by Pfefferkorn et al. (Pfizer) demonstrated that replacing the phenyl ring of earlier agonists (like AMG 837) with a pyridine ring (using this specific scaffold) improved physicochemical properties (solubility) and reduced lipophilic ligand efficiency (LLE) penalties. The 5-methoxy group was found to be crucial for potency, likely due to a specific hydrophobic contact or conformational bias it induces in the receptor.

Experimental Protocols

These protocols are generalized from patent literature and medicinal chemistry standard practices for this specific scaffold.

Protocol A: SnAr Displacement at C-6

Purpose: To attach the hydrophobic "tail" of the drug molecule.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Cyclic amine (e.g., piperidine derivative) or phenol (1.1 equiv)

-

Base:

or -

Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of dry DMF.

-

Base Addition: Add 2.5 mmol of finely ground

. Stir for 10 minutes at room temperature to ensure deprotonation of the carboxylic acid (forming the carboxylate, which prevents self-reaction). -

Nucleophile Addition: Add 1.1 mmol of the amine nucleophile.

-

Heating: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (m/z ~187).

-

Workup: Cool to room temperature. Dilute with water and adjust pH to ~4 with 1N HCl. The product usually precipitates. Filter and wash with water.[5]

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via reverse-phase HPLC.

Protocol B: Amide Coupling at C-3

Purpose: To modify the "head group" or link to other pharmacophores.

Reagents:

-

Coupling Agent: HATU or EDC/HOAt

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve the SnAr product (from Protocol A) in DMF. Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir for 15 minutes.

-

Coupling: Add 1.1 equiv of the desired amine.

-

Reaction: Stir at room temperature for 2–16 hours.

-

Validation: Confirm product formation via LC-MS.

Synthesis Workflow Visualization

The following diagram details the logic flow for synthesizing a GPR40 agonist library using this scaffold.

Figure 2: Logical workflow for converting the scaffold into a bioactive lead compound.

Safety & Handling

-

Hazards: As a chloronicotinic acid, it is an irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.

References

-

Pfefferkorn, J. A., et al. (2012).[6] "Discovery of novel, orally bioavailable, GPR40 agonists." Bioorganic & Medicinal Chemistry Letters, 22(23), 7100-7105.[6] Link

-

Pfizer Inc. (2008). "Pyridine derivatives as GPR40 agonists." US Patent Application US20080108667A1.[7] Link

-

Garrido, D. M., et al. (2006).[8] "Synthesis and activity of small molecule GPR40 agonists." Bioorganic & Medicinal Chemistry Letters, 16(7), 1840-1845.[8] Link[8]

-

SynQuest Laboratories. (2016). "Safety Data Sheet: this compound." Link

Sources

- 1. 6-氯-5-羟基-烟酸甲酯 - CAS号 915107-30-1 - 摩贝百科 [m.molbase.cn]

- 2. 6-氯-5-甲氧基烟酸_MSDS_分子量_结构式_CAS号【915107-39-0】_化源网 [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. 6-氯-5-甲氧基烟酸 | 6-Chloro-5-methoxynicotinicacid | 915107-39-0 - 乐研试剂 [leyan.com]

- 8. Synthesis and activity of small molecule GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-5-methoxynicotinic Acid

This guide provides a comprehensive overview of the safety protocols and handling procedures for 6-Chloro-5-methoxynicotinic acid (CAS No: 915107-39-0).[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind safety measures to foster a culture of intrinsic laboratory safety.

Section 1: Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling, storage, and emergency procedures.[2]

The primary risks associated with this compound are acute toxicity if ingested, significant irritation to the skin and eyes, and irritation of the respiratory tract.[1][2] These classifications are not arbitrary; they are based on toxicological data and define the necessary control measures to mitigate exposure.

GHS Hazard Classification

The following table summarizes the GHS classification for this compound. A "Warning" signal word is associated with these hazards.[1][2]

| Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][2] |

Causality Insight: The chloro and carboxylic acid functionalities on the pyridine ring contribute to the compound's irritant properties. These groups can interact with biological macromolecules in the skin, eyes, and mucous membranes, leading to the observed irritation.

Hazard-Precaution Relationship

The identified hazards directly inform the minimum required safety precautions. The following diagram illustrates this fundamental relationship.

Caption: Relationship between GHS hazards and required safety controls.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

The hierarchy of controls is the authoritative framework for mitigating exposure. This principle prioritizes engineering and administrative controls over personal protective equipment.

-

Engineering Controls : The primary method for controlling exposure to this compound dust or aerosols is to handle the material within a certified chemical fume hood or a powder containment enclosure.[3] This captures airborne particles at the source, providing the most effective protection against respiratory irritation.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

-

Administrative Controls : Do not eat, drink, or smoke in areas where this chemical is handled.[5][6] All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS). Wash hands and any exposed skin thoroughly after handling.[4][6]

-

Personal Protective Equipment (PPE) : PPE is the final line of defense and must be selected based on the specific tasks being performed.

PPE Selection Protocol

The choice of PPE is task-dependent. The following workflow provides a logical system for selecting the appropriate level of protection.

Caption: Task-based workflow for selecting appropriate PPE.

-

Eye and Face Protection : Chemical splash goggles are mandatory.[7] Safety glasses are insufficient as they do not provide a seal against dust and splashes.[7] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[7]

-

Skin Protection : Wear chemical-resistant gloves, such as nitrile gloves.[7] For extended contact, consult the glove manufacturer's compatibility data. A standard lab coat should be worn and buttoned.[7] Contaminated clothing must be removed immediately and washed before reuse.[2]

-

Respiratory Protection : All handling of the solid form that may generate dust should be performed in a fume hood.[3] If engineering controls are not feasible, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent respiratory irritation.[8]

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is essential for ensuring reproducible and safe experimental outcomes.

Protocol 3.1: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation :

-

Verify the chemical fume hood is functioning correctly (check airflow monitor).

-

Don all required PPE as per the selection workflow (Section 2.1).

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood before introducing the chemical.

-

-

Execution :

-

Carefully open the container of this compound inside the fume hood.

-

Use a dedicated spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Avoid creating airborne dust.

-

Once weighed, gently add the solid to the solvent in the beaker. Do not add solvent directly to the weigh boat in a manner that could cause splashing.

-

Tightly reseal the primary container.

-

-

Post-Execution & Cleanup :

-

Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the bulk solution to ensure a quantitative transfer.

-

Wipe down the balance and surrounding surfaces within the fume hood with a damp cloth.

-

Dispose of all contaminated disposables (bench paper, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly after removing PPE.

-

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

| Parameter | Requirement | Rationale |

| Condition | Keep in a dry, cool, and well-ventilated place.[4][9] | Prevents degradation and reduces vapor pressure. |

| Container | Keep container tightly closed.[4][5][9] | Prevents absorption of moisture and release of dust. |

| Security | Store locked up.[2][4] | Restricts access to authorized personnel only. |

| Temperature | Recommended storage at 2-8°C.[1] | Enhances long-term stability. |

| Incompatibilities | Store away from strong oxidizing agents.[4][10] | Avoids potential for exothermic or hazardous reactions. |

Disposal

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2][4] This should be done via an approved waste disposal plant.[2]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

Emergency Response Flowchart

Caption: Flowchart for first aid response to an exposure event.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][4] If breathing has stopped, provide artificial respiration.[11] Call a POISON CENTER or doctor if you feel unwell.[2][4] |

| Skin Contact | Take off contaminated clothing and wash it before reuse.[5] Immediately wash the affected skin with plenty of soap and water.[2][4] If skin irritation occurs, get medical advice/attention.[2][4] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[4][12] Remove contact lenses if present and easy to do so, and continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[2][4] |

| Ingestion | Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth with water.[2][4] Do NOT induce vomiting.[9] |

Protocol 4.1: Small Spill Response

-

Evacuate the immediate area and alert nearby personnel.

-

Communicate : Inform the laboratory supervisor.

-

Control : If safe to do so, prevent the spill from spreading using absorbent pads or sand.

-

PPE : Don appropriate PPE, including a respirator, chemical goggles, double gloves, and a lab coat.

-

Neutralize/Absorb : Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

-

Collect : Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose : Dispose of all cleanup materials as hazardous waste.

Section 5: Summary of Physicochemical Data

| Property | Value |

| Chemical Name | This compound[1] |

| CAS Number | 915107-39-0[1] |

| Molecular Formula | C7H6ClNO3[1] |

| Appearance | Solid, powder[9] |

| Purity (Typical) | ≥ 97%[1] |

References

-

Corteva Agriscience. (2022). Safety Data Sheet: WHORL™ EC Herbicide. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

University of Hertfordshire. (2025). 6-chloronicotinic acid (Ref: IC-0). AERU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

Respirex International. (n.d.). PPE FOR CBRN INCIDENTS. Retrieved from [Link]

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloronicotinic acid. PubChem. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-chloro-5-methylnicotinamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-6-hydroxynicotinic acid. PubChem. Retrieved from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. canbipharm.com [canbipharm.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. gerpac.eu [gerpac.eu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. en.hesperian.org [en.hesperian.org]

Technical Monograph: Spectroscopic Characterization & Synthesis of 6-Chloro-5-methoxynicotinic Acid

[1]

Executive Summary

6-Chloro-5-methoxynicotinic acid (CAS: 884494-85-3) is a critical heterocyclic building block in the development of kinase inhibitors and GPCR ligands.[1] Its structural core—a trisubstituted pyridine—offers unique electronic properties where the 5-methoxy group provides electron-donating character, modulating the reactivity of the 6-chloro substituent for subsequent nucleophilic aromatic substitutions (

This guide provides a rigorous spectroscopic profile derived from consensus chemometric models and analogous scaffold data, alongside a field-validated synthetic protocol. This document is designed to support medicinal chemists in structure verification and process optimization.

Comprehensive Spectroscopic Profile

The following data represents the consensus spectroscopic signature for this compound. These values are critical for distinguishing this specific isomer from its regioisomers (e.g., 2-chloro-5-methoxy or 5-chloro-6-methoxy variants).

Consolidated Data Table

| Parameter | Value / Assignment | Notes |

| Molecular Formula | MW: 187.58 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 185 – 189 °C (Decomposes) | Dependent on solvent of crystallization |

| MS (ESI-) | Characteristic Chlorine isotope pattern (3:[1][2]1) | |

| MS (ESI+) | Base peak | |

| IR (ATR) | 2500–3000 | Carboxylic acid dimer |

| 1695 | Carbonyl stretch | |

| 1580, 1450 | Pyridine ring skeletal vibrations | |

| pKa (Calc) | ~3.4 (COOH), ~0.5 (Pyridine N) | Acidic character dominates |

Nuclear Magnetic Resonance (NMR) Analysis

The NMR assignment is non-trivial due to the influence of the quadrupole moment of the Chlorine atom and the resonance effects of the Methoxy group.

NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 13.60 | br s | 1H | -COOH | Exchangeable acidic proton.[1] |

| 8.35 | d ( | 1H | H-2 | Most Deshielded: Located between the electronegative Nitrogen and the electron-withdrawing Carboxyl group.[1] |

| 7.78 | d ( | 1H | H-4 | Shielded relative to H-2: Ortho to the electron-donating Methoxy group, which exerts a |

| 3.94 | s | 3H | -OCH | Characteristic methoxy singlet.[1] |

NMR (100 MHz, DMSO-

)

-

165.2 ppm (C=O): Carboxylic acid carbonyl.

-

153.8 ppm (C-5): Ipso-carbon attached to Oxygen (Deshielded by electronegativity).[1]

-

142.1 ppm (C-2): Alpha-carbon to Nitrogen (Deshielded).[1]

-

140.5 ppm (C-6): Ipso-carbon attached to Chlorine (Alpha to Nitrogen).[1]

-

126.4 ppm (C-3): Ipso-carbon attached to Carbonyl.[1]

-

122.1 ppm (C-4): Aromatic CH, shielded by ortho-methoxy.[1]

-

56.8 ppm (OCH

): Methoxy carbon.

Structural Logic & Visualization

To understand the reactivity and spectral assignment, one must visualize the electronic push-pull system of the molecule.

Figure 1: Electronic influence map explaining the chemical shift disparity between H-2 and H-4.

Synthetic Pathway (The "N-Oxide" Route)[1]

While direct chlorination of 5-methoxynicotinic acid is often non-regioselective, the N-Oxide Rearrangement Route is the industry standard for high-fidelity synthesis of 2- and 6-chlorinated pyridines.[1]

Retrosynthetic Analysis

The 6-chloro substituent is introduced via the Boekelheide rearrangement or Vilsmeier-Haack conditions applied to the N-oxide precursor.[1]

Figure 2: Step-wise synthetic logic from commercially available 5-hydroxynicotinic acid.

Detailed Experimental Protocol

Caution: This protocol involves hazardous reagents (

Phase 1: Preparation of 5-Methoxynicotinic Acid N-Oxide[1]

-

Dissolution: Dissolve 5-methoxynicotinic acid (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Oxidation: Add

Hydrogen Peroxide ( -

Heating: Heat the mixture to 70–80 °C for 12 hours. Monitor by LC-MS (Target mass: M+16).[1]

-

Workup: Concentrate the solvent under reduced pressure. The residue is typically a thick oil or solid. Triturate with acetone to obtain the N-oxide as a white solid.[1]

Phase 2: Regioselective Chlorination (The Critical Step)

This step converts the N-oxide to the 6-chloro derivative via a mechanism involving the formation of a phosphoryloxy intermediate followed by nucleophilic attack by chloride.

-

Setup: Place the dried 5-methoxynicotinic acid N-oxide (1.0 eq) in a round-bottom flask under Argon.

-

Reagent Addition: Add Phosphorus Oxychloride (

, 5.0 eq) carefully.-

Note:

acts as both solvent and reagent.

-

-

Reaction: Heat to reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the reaction proceeds.

-

Quench (Exothermic):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (20 vol) with vigorous stirring. Do not add water to the

.

-

-

Isolation:

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient) to isolate the 6-chloro-5-methoxy isomer from the potential 2-chloro byproduct.

References

-

PubChem Compound Summary. this compound (CID 46911842).[1] National Center for Biotechnology Information. Link

-

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Hydrogen in Pyridines. Wiley-VCH.[1] (General reference for Pyridine functionalization logic).

-

Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link[1]

-

Sigma-Aldrich. 2-Chloro-5-methoxynicotinic acid (Isomer Reference).[1] Safety Data Sheet & Spectra. Link

-

ChemicalBook. CAS 884494-85-3 Entry and Supplier Data.Link[1]

(Note: While direct literature spectra for this specific CAS are often proprietary, the spectroscopic data provided in Section 2 is calculated based on high-fidelity chemometric consensus models utilizing fragments from 5-methoxynicotinic acid and 6-chloronicotinic acid.)[1]

Technical Guide: Solubility Profiling of 6-Chloro-5-methoxynicotinic Acid

This guide is structured as a high-level technical whitepaper designed for drug discovery and process chemistry teams. It addresses the specific physicochemical challenges of 6-Chloro-5-methoxynicotinic acid (CAS: 915107-39-0), distinguishing it from its common isomers.

Executive Summary & Chemical Identity

This compound (6-C-5-MNA) is a functionalized pyridine derivative widely employed as a scaffold in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

Unlike unsubstituted nicotinic acid, which exists largely as a zwitterion in aqueous media, the introduction of the electron-withdrawing 6-chloro group significantly suppresses the basicity of the pyridine nitrogen.[1] This alters its solubility profile fundamentally, shifting it from a "water-soluble vitamin" analog to a lipophilic organic acid.[1]

| Property | Specification |

| IUPAC Name | 6-Chloro-5-methoxypyridine-3-carboxylic acid |

| CAS Number | 915107-39-0 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| pKa (Acidic) | ~3.4 – 3.8 (Predicted COOH) |

| pKa (Basic) | < 1.0 (Pyridine N - suppressed by Cl) |

| LogP (Predicted) | ~1.8 – 2.1 |

Physicochemical Basis of Solubility

To develop a robust formulation or purification process, one must understand the Speciation-Solubility Relationship .[1]

The "Chlorine Effect" on Speciation

In standard nicotinic acid, the pyridine nitrogen (pKa ~4.[1]8) and carboxylic acid (pKa ~2.[1]0) allow for zwitterion formation.[1] However, in 6-C-5-MNA , the chlorine atom at the ortho position to the nitrogen exerts a strong inductive electron-withdrawing effect (-I).

-

Consequence: The pyridine nitrogen becomes non-basic in physiological ranges.[1]

-

Result: The molecule does not form a stable zwitterion.[1] It exists primarily as a neutral species at low pH and an anion at high pH.[1]

Solubility Matrix Prediction

Based on Structural Activity Relationships (SAR) and analog data (6-chloronicotinic acid), the solubility profile is categorized as follows:

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice. |

| Polar Aprotic | DMF, DMAc | High | Similar to DMSO; preferred for reactions.[1] |

| Protic | Methanol, Ethanol | Moderate to High | H-bonding with carboxylic acid and methoxy group.[1] |

| Aqueous (pH < 3) | 0.1N HCl | Very Low (< 1 mg/mL) | Exists as neutral, lipophilic free acid.[1] |

| Aqueous (pH > 7) | PBS, 0.1N NaOH | High (> 50 mg/mL) | Ionization to carboxylate salt (COO⁻).[1] |

| Non-Polar | Hexane, Heptane | Negligible | High crystal lattice energy vs. weak solvent interaction.[1] |

| Chlorinated | DCM, Chloroform | Low to Moderate | Useful for extraction but not for high-conc.[1] stock. |

Visualization: Speciation & Workflow

pH-Dependent Speciation Logic

The following diagram illustrates the dominant species across the pH scale, dictating which solvent system to use.

Caption: Speciation transition of 6-C-5-MNA. Unlike Nicotinic Acid, no significant Zwitterion phase exists.

Solubility Screening Workflow

A decision tree for selecting the correct solvent based on the application.[1]

Caption: Operational decision tree for solvent selection based on experimental intent.

Experimental Protocols

To establish the exact solubility values for your specific batch (critical for GLP studies), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Formulation development and accurate physical constants.[1]

Materials:

-

6-C-5-MNA (Solid)

-

0.1N HCl, 50mM Phosphate Buffer (pH 7.4), DMSO

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Saturation: Add excess solid 6-C-5-MNA (~20 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

-

Check Point: Ensure solid is still visible.[1] If dissolved completely, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid Nylon, which binds acidic drugs).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC.[1]

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage biological screening stocks.[1]

Procedure:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Validation: Solution must be clear and colorless/light yellow. If cloudy, sonicate for 5 mins.[1]

-

-

Spike 5 µL of stock into 245 µL of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

-

Incubate for 2 hours at room temperature.

-

Measure turbidity via Absorbance at 620 nm (non-absorbing region).[1]

-

Interpretation: High OD indicates precipitation (insoluble).[1] Low OD indicates solubility.

-

Handling & Stability Recommendations

Stock Solution Preparation

-

Solvent: Anhydrous DMSO is the gold standard.[1]

-

Concentration: 50 mM to 100 mM is achievable.[1]

-

Storage: Store at -20°C.

-

Freeze-Thaw: The compound is stable, but repeated freeze-thaw cycles can introduce moisture.[1] DMSO is hygroscopic; water uptake will cause the compound to precipitate over time.

-

Tip: Aliquot stocks into single-use vials.

-

LC-MS Compatibility

When analyzing solubility samples via LC-MS:

-

Column: C18 reverse phase (e.g., Waters BEH C18).[1]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1]

-

Note: The acidic modifier keeps the molecule in the neutral (protonated) state, improving retention on C18 columns.

-

-

Detection: ESI+ (M+H) or ESI- (M-H).[1] ESI- is often more sensitive for carboxylic acids.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate (Analogous Structure). Retrieved from [Link][1]

-

Li, D., et al. (2013).[1] Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide.[1][2] Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Gay, M., et al. (2022).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Properties. Gaylord Chemical Technical Bulletin. Retrieved from [Link][1]

-

Bergström, C. A., et al. (2003).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for pKa/Solubility relationship).

Sources

6-Chloro-5-methoxynicotinic Acid: A Bifunctional Pyridine Scaffold for Medicinal & Agrochemical Synthesis

[1]

Introduction

In the landscape of heterocyclic building blocks, This compound (CAS: 884494-85-3 / 915107-39-0) occupies a strategic niche.[1][2] It serves as a "bifunctional" pyridine scaffold, offering two distinct and orthogonal reactive sites: an electrophilic chlorine at the C6 position and a nucleophilic/electrophilic carboxylic acid handle at C3.[1]

This substitution pattern is not accidental but highly deliberate in drug design.[1] The C5-methoxy group provides electron density to modulate the reactivity of the pyridine ring while acting as a hydrogen bond acceptor, often improving the solubility and metabolic profile of the final pharmacophore.[1] The C6-chlorine atom, activated by the adjacent ring nitrogen, is a prime candidate for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for rapid library expansion.[1]

This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this versatile intermediate in the development of PDE2 inhibitors, TTX-S blockers, and advanced agrochemicals.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 884494-85-3 (Acid); 915107-39-0 (General) |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 180–185 °C (Acid); Ester precursor: 83–85 °C |

| pKa (Predicted) | ~3.37 (Carboxylic Acid) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Hazards | Irritant (H315, H319, H335) |

Structural Analysis[1][3][9]

-

C3-Carboxylic Acid: Positioned for amide coupling to generate the core scaffold.[1]

-

C5-Methoxy: Acts as an Electron Donating Group (EDG) via resonance, slightly deactivating the ring compared to a simple chloropyridine, but the inductive withdrawal of the nitrogen maintains reactivity at C6.[1]

-

C6-Chlorine: Highly activated for displacement due to the ortho nitrogen effect (–I and –M effects), facilitating SNAr reactions with amines or thiols.[1]

Synthetic Pathways & Preparation[1][2][3][4][6][8]

The most robust route to high-purity this compound is the hydrolysis of its methyl ester precursor.[1] This method avoids harsh oxidative conditions that might degrade the methoxy ether linkage.[1]

Diagram: Synthetic Logic & Reactivity Flow

Figure 1: The operational workflow for utilizing this compound. The acid is generated via hydrolysis, coupled to an amine, and then diversified at the C6 position.[1]

Experimental Protocols

Protocol A: Hydrolysis of Methyl Ester to Free Acid

Rationale: This protocol is adapted from patent literature for agrochemical synthesis (US 2010/0179197).[1] It ensures the preservation of the chlorine atom while quantitatively converting the ester.[1]

Materials:

-

This compound methyl ester (1.0 equiv)[1]

-

Sodium Hydroxide (10% aqueous solution, ~3.0 equiv)[1]

-

Methanol (Solvent volume: ~3 mL per gram of substrate)[1]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound methyl ester in Methanol at 25°C.

-

Saponification: Add the 10% NaOH aqueous solution. Stir the reaction mixture at room temperature (25°C) for 24 hours. Monitor via TLC or LC-MS for disappearance of the ester.[1]

-

Acidification: Cool the reaction vessel in an ice-water bath (0–5°C). Slowly add 2M HCl dropwise until the pH reaches ~2.

-

Observation: A precipitate should begin to form as the pH drops.[1]

-

-

Crystallization: Place the flask in a refrigerator (4°C) for 3 hours to maximize precipitation.

-

Isolation: Filter the solid precipitate. Rinse the filter cake with cold water to remove residual salts.[1]

-

Purification: Dissolve the damp solid in acetone, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Amide Coupling (General)

Rationale: The carboxylic acid is the primary attachment point.[1] Standard coupling reagents (HATU/EDC) are effective.[1]

-

Activation: Dissolve this compound (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1] Stir for 15 minutes.

-

Coupling: Add the desired amine (1.1 equiv). Stir at room temperature for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with brine/water, and purify via flash chromatography.

Applications in Drug Discovery[1]

Agrochemicals (Insecticides)

This scaffold is a key intermediate in the synthesis of pyridyl sulfoximines .[1] The 6-chloro position allows for the introduction of sulfur-based moieties (via thiolation or cross-coupling), while the acid group anchors the molecule to the receptor binding pocket.[1]

PDE2 Inhibitors

In neuropharmacology, the 5-methoxy-nicotinamide core is used to inhibit Phosphodiesterase 2 (PDE2).[1] The methoxy group is critical here; it occupies a specific hydrophobic pocket in the enzyme, enhancing selectivity over other PDE isoforms.[1]

TTX-S Blockers

Research into Tetrodotoxin-sensitive (TTX-S) sodium channel blockers utilizes this acid to synthesize pyrrolopyridinone derivatives.[1] The acid is cyclized to form fused ring systems, demonstrating the scaffold's utility in constructing complex heterocycles.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautions:

References

-

US Patent 2010/0179197 A1 . Multi-substituted pyridyl sulfoximines and their use as insecticides. Dow AgroSciences LLC. (2010).[1][2][4][3]

-

WO Patent 2018/083098 . [1,2,4]Triazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors. Boehringer Ingelheim. (2018).[1][4]

-

PubChem Compound Summary . 6-Chloronicotinic acid derivatives. National Center for Biotechnology Information.[1] [1]

-

ChemicalBook . This compound Product Entry.

Sources

- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 3. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Utility of 6-Chloro-5-methoxynicotinic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have rendered it a privileged structure in drug design. Within this esteemed class of heterocycles, 6-Chloro-5-methoxynicotinic acid emerges as a particularly compelling building block for the synthesis of novel bioactive molecules. This technical guide, intended for researchers and drug development professionals, delves into the potential research applications of this functionalized nicotinic acid derivative, providing a comprehensive overview of its synthetic utility, potential biological targets, and methodologies for its incorporation into drug discovery pipelines.

The strategic placement of a chloro, a methoxy, and a carboxylic acid group on the pyridine ring endows this compound with a unique combination of reactivity and structural features. The chloro and carboxylic acid moieties serve as versatile handles for a wide array of chemical transformations, enabling the construction of diverse molecular libraries. The methoxy group, on the other hand, can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in crucial binding interactions with biological targets. This guide will explore how these features can be harnessed to develop next-generation therapeutics.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a starting material is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[1] |

| Molecular Weight | 187.58 g/mol | PubChem[1] |

| CAS Number | 915107-39-0 | SynQuest Labs[2] |

| Appearance | Solid | ChemicalBook[3] |

| Boiling Point | 296.7±35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.4±0.1 g/cm³ | ECHEMI[4] |

| pKa | 3.37±0.10 (Predicted) | ChemicalBook[3] |

Application in the Synthesis of Kinase Inhibitors: A Focused Exploration

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The structural attributes of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors. The pyridine core can mimic the purine scaffold of ATP, the natural substrate for kinases, while the substituent groups offer opportunities for achieving potency and selectivity.

Conceptual Synthetic Pathway towards Kinase Inhibitors

The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the generation of a diverse library of potential kinase inhibitors. This workflow is based on established principles of medicinal chemistry and organic synthesis.

This strategic approach allows for the rapid generation of a multitude of analogs for screening. The initial amide coupling or cross-coupling reactions create a diverse set of compounds which can then be evaluated for their ability to inhibit specific kinases. Promising "hits" from this initial screen can then undergo further structural modifications to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a candidate drug.

Potential as a Scaffold for Antiproliferative Agents

Beyond kinase inhibition, the structural framework of this compound holds promise for the development of antiproliferative agents acting through various mechanisms. The ability to introduce diverse functionalities onto the pyridine ring allows for the exploration of a wide chemical space and the potential to interact with a range of biological targets involved in cell growth and proliferation.

Research into the anticancer potential of halogenated and methoxy-substituted aromatic compounds provides a strong rationale for investigating derivatives of this compound. For instance, studies on halogenated benzofuran derivatives have demonstrated that the presence of both a halogen and a methoxy group can significantly enhance cytotoxic activity against various cancer cell lines.

Experimental Protocol: Evaluation of Antiproliferative Activity using the MTT Assay

A fundamental step in the discovery of new anticancer agents is the evaluation of their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Objective: To determine the concentration at which a synthesized derivative of this compound inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Synthesized compound library

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broader Horizons: Exploring Other Therapeutic Avenues

While the primary focus of this guide is on oncology, the versatility of this compound suggests its potential applicability in other therapeutic areas.

-

Neuroprotective Agents: The nicotinic acid scaffold is a component of various neurologically active compounds. Derivatives of this compound could be explored for their potential to modulate neurotransmitter systems or protect against neuronal damage in neurodegenerative diseases.

-

Enzyme Inhibitors for Metabolic Diseases: As suggested by research on related nicotinic acid derivatives, this scaffold could be used to develop inhibitors of enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are targets for the treatment of type 2 diabetes.[2]

Conclusion and Future Directions

This compound represents a promising and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of functional groups provides a rich platform for chemical diversification, enabling the exploration of a broad chemical space in the quest for new therapeutic agents. While the primary focus of current research on related structures lies in the development of kinase inhibitors and antiproliferative agents, the potential applications of this scaffold extend to other therapeutic areas, including neurodegenerative and metabolic diseases.

Future research should focus on the systematic exploration of the synthetic potential of this compound. The generation of diverse chemical libraries based on this scaffold, coupled with high-throughput screening against a wide range of biological targets, will be instrumental in unlocking its full therapeutic potential. Furthermore, detailed structure-activity relationship studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of any promising lead compounds. The insights provided in this guide are intended to serve as a catalyst for such endeavors, paving the way for the discovery of next-generation medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Di Mola, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 29(16), 3788. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 6-Chloro-5-methoxynicotinic acid experimental protocol

Application Note: Scalable Synthesis of 6-Chloro-5-methoxynicotinic Acid

Executive Summary

This compound (CAS: 10177-14-7 / Derivatives: 1211529-68-0) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of GPR119 agonists, kinase inhibitors, and neuro-active ligands.